4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one
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Overview
Description
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(3-PYRIDYLMETHYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its unique structure, which includes methoxyphenyl and pyridylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(3-PYRIDYLMETHYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the oxazole ring through cyclization reactions.
Step 2: Introduction of methoxyphenyl groups via electrophilic aromatic substitution.
Step 3: Attachment of the pyridylmethyl group through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Temperature: Controlled heating to facilitate cyclization and substitution reactions.
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(3-PYRIDYLMETHYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of oxazole ring to form more stable derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(3-PYRIDYLMETHYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLE: Lacks the pyridylmethyl group.
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-METHYL-1,3-OXAZOLE: Contains a methyl group instead of a pyridylmethyl group.
Uniqueness
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(3-PYRIDYLMETHYL)-1,3-OXAZOLAN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H22N2O5 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-9-5-17(6-10-19)21-23(27,18-7-11-20(29-2)12-8-18)25(22(26)30-21)15-16-4-3-13-24-14-16/h3-14,21,27H,15H2,1-2H3 |
InChI Key |
FQMLKCGBOJEGHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CN=CC=C3)(C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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